molecular formula C23H17NO2 B11677119 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid

4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B11677119
M. Wt: 339.4 g/mol
InChI Key: WSGYBTGXPLGQHA-UHFFFAOYSA-N
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Description

4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid is a heterocyclic compound that features a pyrrole ring substituted with phenyl groups at positions 2 and 5, and a benzoic acid moiety at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid typically involves the reaction of 2,5-diphenylpyrrole with 4-bromobenzoic acid under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as dihydrofolate reductase and enoyl ACP reductase, by binding to their active sites. This inhibition can disrupt essential biological pathways, leading to antibacterial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C23H17NO2

Molecular Weight

339.4 g/mol

IUPAC Name

4-(2,5-diphenylpyrrol-1-yl)benzoic acid

InChI

InChI=1S/C23H17NO2/c25-23(26)19-11-13-20(14-12-19)24-21(17-7-3-1-4-8-17)15-16-22(24)18-9-5-2-6-10-18/h1-16H,(H,25,26)

InChI Key

WSGYBTGXPLGQHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4

Origin of Product

United States

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